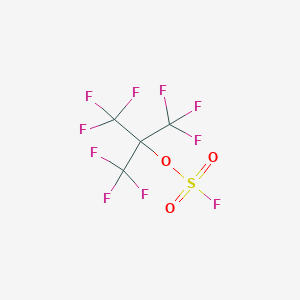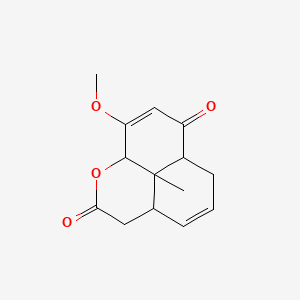
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-methyl-, (3aalpha,6abeta,9abeta,9balpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-methyl-, (3aalpha,6abeta,9abeta,9balpha)- is a complex organic compound belonging to the naphthopyran family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of naphtho(1,8-bc)pyran derivatives, including this compound, can be achieved through various methods. One efficient approach involves the rhodium-catalyzed oxidative coupling of 1-naphthols or other phenolic and alcoholic substrates with alkynes . This method is known for its straightforward and efficient process, allowing for the formation of naphtho(1,8-bc)pyran derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of rhodium catalysts and the optimization of reaction conditions are crucial for achieving high yields and purity in industrial settings. Additionally, the scalability of the process and the availability of raw materials are important factors in industrial production.
化学反応の分析
Types of Reactions
Naphtho(1,8-bc)pyran-2,7-dione derivatives can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphtho(1,8-bc)pyran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.
科学的研究の応用
Naphtho(1,8-bc)pyran-2,7-dione derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as intermediates in the synthesis of more complex organic molecules.
Biology: They are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore their potential as therapeutic agents for various diseases.
Industry: These compounds are used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of naphtho(1,8-bc)pyran-2,7-dione derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as inhibitors or activators of enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism depends on the specific structure and substituents of the compound.
類似化合物との比較
Similar Compounds
- Naphtho(1,8-bc)pyran-7,8-dione, 6,9-dimethyl-3-(4-methyl-3-pentenyl)-
- 1,8-Naphthalic anhydride (Naphtho[1,8,8a-c,d]pyran-1,3-dione)
- 1H-Naphtho[2,1-b]pyran, 4a,5,6,6a,7,8,9,10,10a,10b-decahydro-3,4a,7,7,10a-pentamethyl-
Uniqueness
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-methyl-, (3aalpha,6abeta,9abeta,9balpha)- is unique due to its specific substituents and stereochemistry, which contribute to its distinct chemical and biological properties
特性
CAS番号 |
104199-21-5 |
|---|---|
分子式 |
C14H16O4 |
分子量 |
248.27 g/mol |
IUPAC名 |
12-methoxy-13-methyl-2-oxatricyclo[7.3.1.05,13]trideca-6,11-diene-3,10-dione |
InChI |
InChI=1S/C14H16O4/c1-14-8-4-3-5-9(14)10(15)7-11(17-2)13(14)18-12(16)6-8/h3-4,7-9,13H,5-6H2,1-2H3 |
InChIキー |
FQTQCERPJYOFAF-UHFFFAOYSA-N |
正規SMILES |
CC12C3CC=CC1CC(=O)OC2C(=CC3=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)
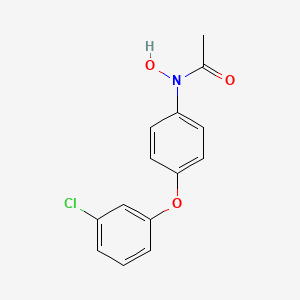

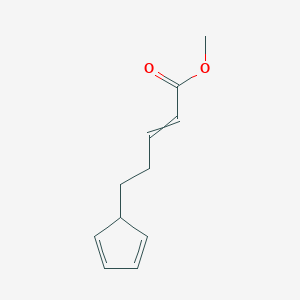

![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)

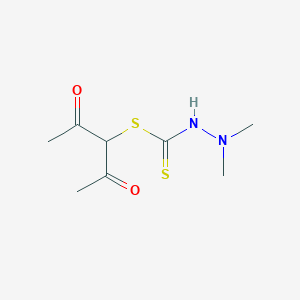
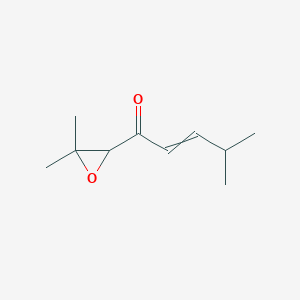
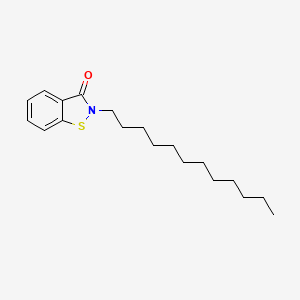

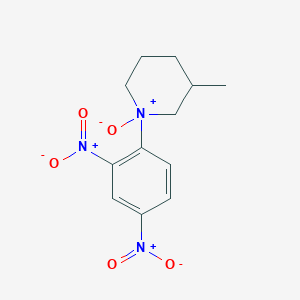
![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
